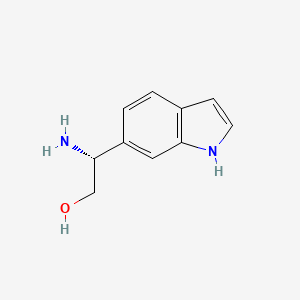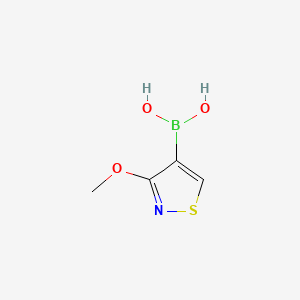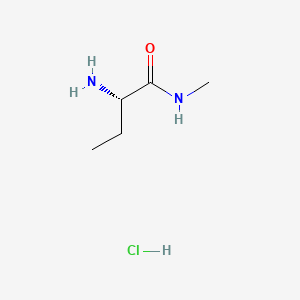
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclobutanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include iodine, TBHP, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
3-Chloropyridine: Similar to 3-bromopyridine but with a chlorine atom instead of bromine.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, often used in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H7BrN2O |
|---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
InChI-Schlüssel |
LXRQVSPXALUCOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)



![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)




![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
